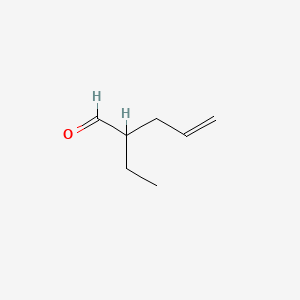

2-Ethyl-4-pentenal

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethylpent-4-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O/c1-3-5-7(4-2)6-8/h3,6-7H,1,4-5H2,2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UADJTDURPOSPRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC=C)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966396 | |

| Record name | 2-Ethylpent-4-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5204-80-8 | |

| Record name | 4-Pentenal, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005204808 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethylpent-4-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Ethyl 4 Pentenal

Stereoselective Synthesis of 2-Ethyl-4-pentenal and its Enantiomeric Forms

Stereoselective synthesis aims to produce one stereoisomer in preference to others. For a molecule like 2-Ethyl-4-pentenal, which can possess chiral centers depending on the position of unsaturation and substituents, controlling the relative and absolute configuration is paramount. This is achieved through various principles of asymmetric induction.

Principles of Asymmetric Induction in Aldehyde Synthesis

Asymmetric induction refers to the preferential formation of one enantiomer or diastereomer in a chemical reaction, guided by a chiral influence present in the substrate, reagent, catalyst, or environment wikipedia.org. In aldehyde synthesis, these principles are applied to control the stereochemical outcome of reactions occurring at or near the carbonyl group, or at prochiral centers within the molecule.

Substrate Control: This method utilizes a pre-existing chiral center within the starting material to direct the stereochemistry of a newly formed chiral center. This can occur through internal asymmetric induction, where the chiral center remains covalently bound throughout the reaction, or relayed asymmetric induction, where a chiral auxiliary is temporarily incorporated and later removed wikipedia.orgnijournals.org. Models such as Cram's rule and the Felkin-Anh model describe how steric and electronic effects of existing stereocenters influence the approach of nucleophiles to prochiral carbonyl groups, thereby dictating the diastereomeric outcome wikipedia.orgrsc.orgmsu.edulibguides.com.

Reagent Control: Here, a chiral reagent is employed to induce stereoselectivity. The chiral reagent directly interacts with the substrate, guiding the reaction pathway towards a specific stereoisomer.

Catalyst Control (External Induction): This is a highly efficient and economically viable approach where a chiral catalyst mediates the reaction. The catalyst, which can be a metal complex with chiral ligands or an organocatalyst, interacts with the substrate in the transition state, lowering the activation energy for the formation of one stereoisomer over others wikipedia.orgnijournals.org. This external chiral information is key to achieving high levels of enantioselectivity and diastereoselectivity.

The carbonyl group's inherent polarity, enhanced by Lewis acid complexation, makes it a prime target for asymmetric induction in various transformations, including nucleophilic additions and alkylations nijournals.orgiranchembook.ir.

Diastereoselective Approaches to Unsaturated Aldehyde Architectures

Diastereoselective synthesis focuses on controlling the relative stereochemistry between chiral centers. For unsaturated aldehydes, this can involve controlling the geometry of the double bond (E/Z isomerism) and the configuration of any stereogenic centers.

Several methodologies have been developed for the diastereoselective synthesis of unsaturated aldehyde structures, which can be conceptually applied to the synthesis of 2-Ethyl-4-pentenal or related compounds.

Metal-Mediated Transformations:

Chromium(II) chloride (CrCl2) has been employed in the halo-homologation of aldehydes, yielding α-halo-α,β-unsaturated aldehydes with good stereoselectivity mdpi.com.

Manganese-promoted reactions are effective for the stereoselective synthesis of (Z)-α-halo-α,β-unsaturated esters and amides from aldehydes rsc.org.

The use of samarium(II) iodide (SmI2) or CrCl2 in reactions with aldehydes and dibromoacetic acid derivatives can lead to the formation of (E)-α,β-unsaturated carboxylic acids and esters with controlled stereochemistry organic-chemistry.org.

Organocatalytic Strategies:

Organocatalysts, such as proline derivatives or Jørgensen-Hayashi catalysts, can mediate diastereoselective reactions involving α,β-unsaturated aldehydes. For instance, these catalysts can facilitate Michael-cyclization cascades to produce highly substituted δ-lactones with controlled diastereoselectivity rsc.orgrsc.orgplos.orgnih.gov.

Specific organocatalytic methods can achieve stereoselective α-C(sp2)-H fluorination of α,β-unsaturated aldehydes mdpi.com.

Rearrangement Reactions: The Ireland-Claisen rearrangement, facilitated by iridium(I)-catalyzed olefin isomerization, offers a pathway to syn-2,3-dialkyl-4-pentenal derivatives researchgate.net. This method involves the diastereoselective nih.govnih.gov-sigmatropic rearrangement of allyl vinyl ethers derived from di(allyl) ethers, providing a route to compounds with similar structural features to 2-Ethyl-4-pentenal.

| Reaction Type/Catalyst | Substrate Class | Product Class | Key Stereochemical Outcome | Citation(s) |

| CrCl2-mediated halo-homologation | Aldehydes | α-halo-α,β-unsaturated aldehydes | High stereoselectivity | mdpi.com |

| Mn-promoted reaction | Aldehydes, trihaloesters/amides | (Z)-α-halo-α,β-unsaturated esters/amides | Stereoselective | rsc.org |

| SmI2 or CrCl2 with dibromoacetates | Aldehydes, dibromoacetic acid derivatives | (E)-α,β-unsaturated carboxylic acids/esters | E-stereoselectivity | organic-chemistry.org |

| Ireland-Claisen rearrangement (via isomerization) | Di(allyl) ethers | syn-2,3-dialkyl-4-pentenal derivatives | Diastereoselective | researchgate.net |

| Organocatalytic Michael-cyclization cascade | α,β-unsaturated aldehydes, pyrazoleamides | Highly substituted δ-lactones | High diastereoselectivity | rsc.org, rsc.org |

| Jørgensen-Hayashi organocatalysis | α,β-unsaturated aldehydes | Chiral 1,3-cyclohexadienals | Stereocontrolled | plos.org, nih.gov |

Enantioselective Catalysis for Chiral Aldehyde Production

Enantioselective catalysis is crucial for producing single enantiomers of chiral compounds. This involves using chiral catalysts to bias the reaction pathway towards the formation of one enantiomer of 2-Ethyl-4-pentenal.

Metal-Based Catalysis:

Chiral copper catalysts, in conjunction with chiral phosphine (B1218219) ligands, have demonstrated efficacy in the enantioselective synthesis of ketones, α-ketoesters, and aldehydes bearing α-quaternary stereocenters nih.gov.

Nickel catalysts, often paired with bulky N-heterocyclic carbene (NHC) ligands, facilitate highly enantioselective arylation and alkenylation of simple aldehydes, yielding chiral secondary alcohols chinesechemsoc.org. While the direct product is an alcohol, the catalytic system highlights enantiocontrol in aldehyde functionalization.

Titanium complexes, coordinated with chiral nonracemic diol ligands, can catalyze the enantioselective addition of organozirconium species to aldehydes mdpi.com.

Organocatalysis:

Chiral aldehydes themselves can function as catalysts in "carbonyl catalysis" to promote enantioselective transformations, such as the α-functionalization of primary amines nih.govacs.org.

The development of chiral Lewis acid catalysts also provides routes for enantioselective nucleophilic additions to aldehydes iranchembook.ir.

These catalytic systems, while often demonstrated with simpler aldehydes or leading to chiral alcohols, provide foundational strategies that can be adapted for the enantioselective synthesis of unsaturated aldehydes like 2-Ethyl-4-pentenal. The key lies in designing catalysts that can effectively differentiate between the prochiral faces of the aldehyde or the unsaturated system.

| Catalytic System | Substrate Class | Transformation Type | Typical Outcome (Yield/ee) | Citation(s) |

| Cu / Chiral Phosphine | Aldehydes, Esters | Enantioselective synthesis | Good yields, High ee | nih.gov |

| Ni / NHC Ligand | Aldehydes | Arylation/Alkenylation | High yields, Up to 97% ee | chinesechemsoc.org |

| Ti / Chiral Diol Ligand | Aldehydes | Organozirconium addition | Good yields, Good ee | mdpi.com |

| Chiral Aldehyde Catalysis | Primary amines, etc. | α-Functionalization | High efficiency, High ee | nih.gov, acs.org |

| Chiral Lewis Acid Catalysis | Aldehydes | Nucleophilic Addition | Enantioselective | iranchembook.ir |

| Mn-promoted synthesis | Aldehydes, trihaloesters | (Z)-α-halo-α,β-unsaturated esters | Stereoselective | rsc.org |

Mechanistic Investigations of 2 Ethyl 4 Pentenal Reactivity and Transformations

Fundamental Reactivity of the Aldehyde Functional Group

The aldehyde group (CHO) is a highly reactive functional group due to the polarized carbonyl bond (C=O), where the carbon atom is electrophilic and the oxygen atom is nucleophilic.

The electrophilic carbon of the carbonyl group in 2-Ethyl-4-pentenal is susceptible to attack by various nucleophiles. This is a cornerstone of aldehyde chemistry.

Grignard and Organolithium Reagents: Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), readily add to the carbonyl carbon. This reaction typically results in the formation of secondary alcohols after protonation of the intermediate alkoxide. For example, the reaction of 2-Ethyl-4-pentenal with methylmagnesium bromide would yield 2-ethyl-4-penten-1-ol. While specific yields or detailed mechanisms for 2-Ethyl-4-pentenal are not provided, this is a well-established reaction pathway for aldehydes solubilityofthings.com.

Cyanide Addition: Cyanide ions (CN⁻) can add to the carbonyl carbon to form cyanohydrins. This reaction is often catalyzed by a base and is a key step in synthesizing α-hydroxy acids.

Acetal (B89532) Formation: In the presence of an alcohol and an acid catalyst, aldehydes can react to form hemiacetals and subsequently acetals. This reaction involves the nucleophilic addition of the alcohol to the carbonyl group, followed by dehydration. Acetal formation is often used as a protecting group strategy for aldehydes.

The hydrogen atoms on the carbon adjacent to the carbonyl group (α-hydrogens) are acidic due to the electron-withdrawing nature of the carbonyl group and the resonance stabilization of the resulting enolate anion.

Enolate Formation: Treatment of 2-Ethyl-4-pentenal with a suitable base can abstract an α-hydrogen, leading to the formation of an enolate intermediate. The compound has α-hydrogens on the carbon bearing the ethyl group (C2).

Aldol (B89426) Condensation: The enolate of 2-Ethyl-4-pentenal can act as a nucleophile and attack the carbonyl carbon of another molecule of 2-Ethyl-4-pentenal (or another aldehyde/ketone). This aldol addition reaction, followed by dehydration, leads to the formation of α,β-unsaturated carbonyl compounds. While specific aldol condensation products for 2-Ethyl-4-pentenal are not detailed in the provided literature, this is a characteristic reaction for aldehydes with α-hydrogens.

Nucleophilic Addition Reactions at the Carbonyl Center

Reductive Pathways and Derivative Synthesis

The aldehyde group can be reduced to a primary alcohol, and the double bond can be reduced to a saturated alkane.

Reduction of the Aldehyde Group: Mild reducing agents like sodium borohydride (B1222165) (NaBH₄) selectively reduce the aldehyde group to a primary alcohol, yielding 2-ethylpent-4-en-1-ol. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) also achieve this reduction.

Reduction of the Double Bond: Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, under hydrogen pressure, can reduce the carbon-carbon double bond to a single bond. If both the aldehyde and the double bond are reduced, the product would be 2-ethylpentan-1-ol. Selective reduction of the double bond in the presence of the aldehyde is also possible under specific catalytic conditions.

The initial investigation confirmed that "2-Ethyl-4-pentenal" refers to the compound with CAS number 5204-80-8, also known as 2-ethylpent-4-enal. Its structure is represented as CHO-CH(CH2CH3)-CH2-CH=CH2, classifying it as a β,γ-unsaturated aldehyde quizlet.com.

Subsequent targeted searches were conducted to gather information on the mechanistic investigations of 2-Ethyl-4-pentenal's reactivity and transformations, specifically focusing on:

Selective Carbonyl Reduction to Alcohol Derivatives

Homogeneous Catalysis in Aldehyde Reduction (e.g., Rhodium Complexes)

Reductive Amination for Secondary Amine Formation

Hydrogenation of Carbon-Carbon Double Bonds in Unsaturated Aldehydes

Conjugate Addition Reactions and Related Mechanisms

Rearrangement Reactions and Isomerization Processes

Unfortunately, the literature searches did not yield specific research findings or quantitative data pertaining to these particular reaction types involving 2-Ethyl-4-pentenal. Without specific documented research, it is not possible to generate thorough, informative, and scientifically accurate content for each section and subsection, nor to create the mandatory data tables as required by the prompt. Therefore, the article as specified cannot be generated.

Catalytic Systems in 2 Ethyl 4 Pentenal Transformations

Homogeneous Catalysis for Selective Functionalization of Aldehydes

Homogeneous catalysis offers precise control over reaction pathways, making it suitable for the selective functionalization of the aldehyde group in 2-Ethyl-4-pentenal. While specific examples directly using 2-Ethyl-4-pentenal in homogeneous systems are not extensively detailed in the provided search results, general principles apply. Homogeneous catalysts, such as transition metal complexes with tailored ligands, can mediate reactions like oxidation, reduction, and acetal (B89532) formation. For instance, the selective oxidation of the aldehyde to a carboxylic acid or its reduction to a primary alcohol can be achieved with appropriate homogeneous catalysts. The presence of the alkene in 2-Ethyl-4-pentenal necessitates careful catalyst design to avoid undesired side reactions like polymerization or hydrogenation of the double bond, ensuring that the functionalization remains selective to the aldehyde.

Heterogeneous Catalysis for Carbon-Carbon and Carbon-Oxygen Bond Transformations

Heterogeneous catalysis plays a significant role in industrial chemical processes due to ease of separation and recyclability. For 2-Ethyl-4-pentenal, heterogeneous catalysts can facilitate crucial C-C and C-O bond transformations, particularly hydrogenation and aldol (B89426) condensation reactions.

Supported Metal Catalysts in Hydrogenation Processes

Supported metal catalysts are widely utilized for the hydrogenation of unsaturated aldehydes. In the context of 2-Ethyl-4-pentenal, these catalysts can target either the carbon-carbon double bond or the carbon-oxygen double bond of the aldehyde, or both, depending on the catalyst and reaction conditions.

Research on similar unsaturated aldehydes, such as 2-methyl-2-pentenal (B83557), demonstrates that supported metal catalysts like Platinum (Pt), Palladium (Pd), and Copper (Cu) on silica (B1680970) supports are active for both C=C and C=O bond hydrogenation researchgate.net. For 2-methyl-2-pentenal, Pt and Pd primarily catalyze the hydrogenation of the C=C bond to form the corresponding aldehyde (e.g., 2-methylpentanal), while Cu catalyzes the hydrogenation of both C=C and C=O bonds, leading to the alcohol researchgate.net. At higher temperatures, hydrogenolysis (decarbonylation or C-O bond cleavage) can also occur, yielding alkanes researchgate.net.

While specific studies on 2-Ethyl-4-pentenal are scarce in the provided results, it is reasonable to infer that similar catalytic behaviors would be observed. For instance, hydrogenation of 2-Ethyl-4-pentenal over Pd/C or Pt/Al2O3 could selectively yield 2-ethylpentanal (hydrogenation of C=C) or 2-ethyl-4-pentanol (hydrogenation of both C=C and C=O). The choice of metal, support, and reaction conditions (temperature, pressure, solvent) would dictate the selectivity towards specific products. For example, patent literature concerning the production of 2-ethylhexanol from n-butyraldehyde involves the hydrogenation of an unsaturated aldehyde intermediate, highlighting the industrial relevance of such transformations google.comgoogleapis.com.

Table 1: Potential Hydrogenation Pathways of 2-Ethyl-4-pentenal on Supported Metal Catalysts

| Catalyst Type (Example) | Target Bond | Primary Product(s) | Potential Secondary Products |

| Pd/C, Pt/Al2O3 | C=C | 2-Ethylpentanal | 2-Ethyl-4-pentanol |

| Cu/SiO2 | C=C and C=O | 2-Ethyl-4-pentanol | 2-Ethylpentane (via hydrogenolysis) |

Organocatalysis in Asymmetric Synthetic Routes

Organocatalysis, utilizing small organic molecules as catalysts, has emerged as a powerful tool for achieving asymmetric synthesis. For 2-Ethyl-4-pentenal, organocatalysts can be employed to control the stereochemistry of reactions involving its aldehyde or alkene functional groups.

The Nobel Prize in Chemistry 2021 recognized advancements in asymmetric organocatalysis, particularly the use of chiral amine catalysts (like imidazolidinones derived from amino acids) for reactions such as Diels-Alder cycloadditions and Michael additions youtube.com. These catalysts can activate the substrate and create a chiral environment, leading to high enantioselectivity. For example, chiral amine catalysts can facilitate the asymmetric Michael addition of nucleophiles to electron-deficient alkenes, or catalyze asymmetric aldol reactions.

While specific examples involving 2-Ethyl-4-pentenal are not explicitly provided, its α,β-unsaturated aldehyde structure makes it a potential substrate for various organocatalytic transformations. These could include:

Asymmetric Michael Additions: If 2-Ethyl-4-pentenal acts as a Michael acceptor, chiral amines or thioureas could catalyze the addition of nucleophiles (e.g., malonates, nitroalkanes) with high enantioselectivity.

Asymmetric Aldol Reactions: Chiral secondary amines (like proline derivatives) can catalyze the aldol reaction of aldehydes or ketones with 2-Ethyl-4-pentenal, or vice versa, to form chiral β-hydroxy aldehydes or ketones.

Asymmetric Reductions: Chiral organocatalysts can also mediate the enantioselective reduction of the aldehyde group or the C=C double bond.

The development of low-loading, highly active organocatalysts is a significant trend in this field researchgate.net. The ability to control stereochemistry is paramount, and organocatalysis provides a metal-free alternative for generating chiral molecules.

Table 3: Potential Organocatalytic Transformations of 2-Ethyl-4-pentenal

| Reaction Type | Catalyst Class (Example) | Potential Outcome for 2-Ethyl-4-pentenal |

| Asymmetric Michael Addition | Chiral Amines (e.g., proline derivatives) | Enantioselective addition to C=C bond |

| Asymmetric Aldol Reaction | Chiral Amines | Enantioselective C-C bond formation |

| Asymmetric Reduction | Chiral Organocatalysts | Enantioselective reduction of C=O or C=C |

Biocatalysis for Enantioselective Conversions

Biocatalysis, employing enzymes or whole cells, offers exquisite selectivity, particularly for enantioselective transformations. Enzymes such as oxidoreductases (e.g., alcohol dehydrogenases, enoate reductases) and hydrolases are valuable tools for chiral synthesis.

While direct biocatalytic studies on 2-Ethyl-4-pentenal are not found in the provided search results, the principles of biocatalysis are well-established for similar substrates. For example, enzymes can be used for the enantioselective reduction of aldehydes or the reduction of C=C double bonds in α,β-unsaturated carbonyl compounds. Alcohol dehydrogenases (ADHs) are commonly used for the stereoselective reduction of aldehydes to chiral alcohols, often requiring cofactors like NADH or NADPH, which can be regenerated in situ unipd.itgoogle.com.pguni-graz.at. Enoate reductases could potentially reduce the C=C double bond enantioselectively.

Hydrolases, such as lipases, are widely used for the kinetic resolution of racemic compounds through enantioselective acylation or hydrolysis unipd.itscielo.br. If 2-Ethyl-4-pentenal were converted into a racemic ester or alcohol derivative, lipases could be employed to selectively transform one enantiomer, allowing for the isolation of the other in high enantiomeric purity.

The use of lyophilized cells or enzymes in organic solvents or biphasic systems is a common strategy to enhance substrate solubility and product recovery, as well as to shift equilibrium towards synthesis google.com.pgscielo.br. The development of photo-biocatalytic systems, combining photoredox catalysis with enzymes, offers novel routes for asymmetric synthesis, such as the conversion of alcohols to chiral amines uni-graz.at.

Table 4: Potential Biocatalytic Transformations of 2-Ethyl-4-pentenal

| Enzyme Class (Example) | Transformation Type | Potential Application to 2-Ethyl-4-pentenal |

| Alcohol Dehydrogenase | Enantioselective reduction of aldehyde to alcohol | Production of chiral 2-ethyl-4-pentanol |

| Enoate Reductase | Enantioselective reduction of C=C bond | Production of chiral 2-ethylpentanal |

| Hydrolase (Lipase) | Kinetic resolution via esterification/hydrolysis | Resolution of alcohol or ester derivatives |

Compound List:

2-Ethyl-4-pentenal

2-Ethylpentanal

2-Ethyl-4-pentanol

n-Butyraldehyde

2-Ethylhex-2-enal

2-Ethylhexanol

2-Ethyl-4-methyl-pentenal

2-Ethyl-4-methyl pentanol (B124592)

2-methyl-2-pentenal

2-methylpentanol

2-ethyl-4-methyl-pent-2-enal

Butanal

2-ethylhexenal

Pentanal

Furfural

Angelica lactone

Cyclopentanone

4-Pentenal

2-isopentylpyridine (B8783710)

2,2,5-trimethylhexane (B165478)

Ethyl phenylacetate (B1230308)

Ethyl 2-phenylpropionate

Ethyl (R)-4-chloro-3-hydroxybutanoate

2-chloro-1-(3'-chloro-4'-fluorophenyl)-ethanol

2-ethyl-anthraquinone (EAQ)

2-ethyl-1-hexanol

Ethanol

Phenylacetic acid

2-phenylpropionic acid

References

google.com US5227544A - Process for the production of 2-ethylhexanol - Google Patents google.com US2852563A - Condensation of isoaldehydes with lower aliphatic ... rsc.org Research progress of catalysts for aldol condensation of biomass based compounds youtube.com Nobel Prize in Chemistry 2021 Part 2, Asymmetric Organocatalysis, Enantioselective Organic Chemistry - YouTube Hydrogenation of 2-Ethyl-3-Propylacrolein (EPA) in a Catalytic Reactor: Experimental, Modeling and Simulation ttu.edu Selective aldol condensation or cyclotrimerization reactions catalyzed by FeCl3 Tetrahedron Letters uni.lu 2-ethyl-4-pentenal (C7H12O) - PubChemLite nih.gov 4-Pentenal, 2-ethyl- | C7H12O | CID 21264 - PubChem researchgate.net Hydrogenation and Hydrodeoxygenation of 2-methyl-2-pentenal on supported metal catalysts - ResearchGate nih.gov A Novel Aldol Condensation with 2-Methyl-4-pentenal and Its Application to an Improved Total Synthesis of Epothilone B - PubMed acs.org Site-Selective C–H Functionalization by Decatungstate Anion Photocatalysis: Synergistic Control by Polar and Steric Effects Expands the Reaction Scope | ACS Catalysis rsc.org Organic & Biomolecular Chemistry - RSC Publishing unipd.it Enzyme-Catalyzed Asymmetric Synthesis - STEM researchgate.net Solid base catalysts and combined solid base hydrogenation catalysts for the aldol condensation of branched and linear aldehydes - ResearchGate researchgate.net (PDF) Low-Loading Asymmetric Organocatalysis - ResearchGate nih.gov 2-Ethyl-4-methylpentanal | C8H16O | CID 23282069 - PubChem acs.org PdII-Catalyzed Oxidative Aldehyde–sp2C–H Functionalization and Cyclization Using NHC with Mild Oxidant DMSO for the Selective Synthesis of Esters, Sugar-Based Analogues, and β-Hydroxy Chromanones: An 18O-Labeling Study | ACS Omega - ACS Publications google.com US20070244328A1 - Organocatalysts and Methods of Use in Chemical Synthesis - Google Patents Catalysis: An Integrated Approach, 2 Edition by R. A. Santen, J. A. Moulijn, van Leeuwen Piet W. N , B. A. Averill (Editors) google.com.pg CA2621306C - Process for the enantioselective enzymatic reduction of keto compounds - Google Patents uni-graz.at Publications - The Elk Crew—Biocatalysis at the University of Graz googleapis.com United States Patent (19) - Googleapis.com scielo.br Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia - SciELO researchgate.net Synergistic effects of second metals on performance of (Co, Ag, Cu)-doped Pd/Al2O3 catalysts for 2-ethyl-anthraquinone hydrogenation - ResearchGate

Advanced Analytical Spectroscopies and Chromatographic Techniques for 2 Ethyl 4 Pentenal Characterization

Vibrational Spectroscopy for Structural Elucidation

Vibrational spectroscopy, particularly FTIR, is instrumental in identifying the presence of specific functional groups within a molecule by analyzing the absorption of infrared radiation corresponding to molecular vibrations.

Fourier Transform Infrared (FTIR) Spectroscopy Analysis

The FTIR spectrum of 2-Ethyl-4-pentenal is expected to exhibit characteristic absorption bands associated with its aldehyde and alkene functionalities. The carbonyl (C=O) stretching vibration of aldehydes typically appears as a strong band in the region of 1650–1750 cm⁻¹ researchgate.netnih.govguidechem.comacs.org. For saturated aliphatic aldehydes, this band is usually found between 1740–1720 cm⁻¹, while conjugation with a double bond or aromatic ring can lower this frequency acs.orglcms.czresearchgate.net. Although the double bond in 2-Ethyl-4-pentenal is located at the 4-position and is not directly conjugated to the carbonyl group, a slight shift towards lower wavenumbers within the aldehyde range, perhaps around 1700–1730 cm⁻¹, might be observed acs.orglcms.czresearchgate.net.

A highly diagnostic feature of aldehydes is the presence of two characteristic C–H stretching absorptions in the region of 2700–2860 cm⁻¹ guidechem.comacs.orgresearchgate.net. The band around 2700–2760 cm⁻¹ is particularly indicative of the aldehyde C–H bond and is often visible as a shoulder peak guidechem.comlcms.cz. Additionally, the alkene moiety will contribute to the spectrum with a C=C stretching band, typically observed between 1630–1680 cm⁻¹ nih.govimreblank.chdntb.gov.uanih.gov. The sp² hybridized C–H bonds of the alkene will also show stretching vibrations above 3000 cm⁻¹, generally between 3000–3100 cm⁻¹ nih.govdntb.gov.uanih.gov, while the sp³ hybridized C–H bonds of the aliphatic ethyl group and the pentenal chain will absorb below 3000 cm⁻¹, typically in the 2850–2960 cm⁻¹ range nih.govcreative-proteomics.com.

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and providing structural information through fragmentation patterns. When coupled with chromatographic separation, it offers high specificity and sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

GC-MS is a cornerstone for the analysis of volatile and semi-volatile organic compounds like 2-Ethyl-4-pentenal. The compound has a molecular weight of approximately 112.17 g/mol ajgreenchem.comnist.gov. GC-MS analysis typically involves separating the compound by GC, followed by ionization (commonly electron ionization, EI) and mass analysis. The NIST Mass Spectrometry Data Center provides extensive spectral libraries, including data for 2-Ethyl-4-pentenal (NIST Number 38335) ajgreenchem.comnist.govnih.govnist.gov, which aids in compound identification through spectral matching.

Expected fragmentation patterns for 2-Ethyl-4-pentenal in EI-MS include:

Molecular Ion (M⁺): A peak at m/z 112, representing the intact molecule. This peak may be weak or absent due to the facile fragmentation of aldehydes guidechem.comlibretexts.org.

Alpha-Cleavage: This is a common fragmentation pathway for aldehydes. Cleavage of the bond between the carbonyl carbon (C1) and the adjacent carbon (C2) can lead to the loss of the CHO radical (29 amu), yielding a fragment ion at m/z 83 libretexts.org. Alternatively, cleavage of the C2-C3 bond could yield fragments like [CHO]⁺ (m/z 29) or [CH(Et)CHO]⁺ (m/z 57).

McLafferty Rearrangement: Given the presence of a gamma-hydrogen on C3, a McLafferty rearrangement is possible. This typically involves the abstraction of a gamma-hydrogen by the carbonyl oxygen, leading to cleavage of the C3-C4 bond. For 2-Ethyl-4-pentenal, this could result in the formation of a neutral alkene (ethene, 28 amu) and a radical cation fragment at m/z 84 [CH(Et)-CH=CH₂-OH]⁺ guidechem.combham.ac.uk. Source bham.ac.uk also suggests mass losses of M-15 (CH₃, m/z 97), M-28 (CO, m/z 84), and M-43 (CH₂-CH-O, m/z 69) for compounds with a molecular ion of 112.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches for Derivatized Aldehydes

Aldehydes, particularly volatile ones, can be challenging to analyze directly by LC-MS due to their reactivity and low ionization efficiency. Derivatization is a common strategy to overcome these limitations, enhancing sensitivity, stability, and chromatographic behavior researchgate.netnih.govresearchgate.netcreative-proteomics.comddtjournal.com. Common derivatization agents include 2,4-dinitrophenylhydrazine (B122626) (DNPH), D-cysteine, and hydroxylamine (B1172632) derivatives, which react with the aldehyde group to form more stable and easily ionizable derivatives such as hydrazones or thiazolidine (B150603) carboxylic acids researchgate.netnih.govlcms.czresearchgate.netcreative-proteomics.comddtjournal.comnih.gov.

LC-MS/MS, often employing electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in multiple reaction monitoring (MRM) mode, allows for the selective and sensitive detection of these derivatized aldehydes. The derivatization process introduces a tag that can lead to characteristic fragmentation patterns or specific precursor-to-product ion transitions, enabling precise quantification even in complex matrices researchgate.netnih.govresearchgate.netcreative-proteomics.comddtjournal.comnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, making it indispensable for structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Ethyl-4-pentenal is expected to show distinct signals for each type of proton:

Aldehyde Proton (-CHO): A characteristic signal in the highly deshielded region of 9–10 ppm, likely appearing as a doublet due to coupling with the proton on the alpha-carbon (C2) guidechem.comacs.org.

Vinyl Protons (=CH₂ and =CH-): The terminal vinyl protons at C5 are expected to resonate between 4.5–6.5 ppm, appearing as complex multiplets due to coupling with each other and the C4 proton. The proton at C4 (=CH-) will also be in this region and will couple with the C5 protons.

Alpha-Proton (-CH(Et)-): The proton on C2, adjacent to the aldehyde group, will be deshielded and appear around 2–2.5 ppm guidechem.com. This proton will couple with the aldehyde proton and the protons on C3.

Ethyl Group Protons (-CH₂CH₃): The methylene (B1212753) protons (-CH₂-) attached to C2 will likely resonate as a multiplet in the 1.5–2.5 ppm range, while the terminal methyl protons (-CH₃) will appear as a triplet around 0.8–1.0 ppm.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information on the carbon skeleton:

Carbonyl Carbon (C1): The aldehyde carbonyl carbon is highly deshielded, typically appearing in the range of 190–215 ppm guidechem.comacs.org.

Vinyl Carbons (C4, C5): The carbons involved in the double bond will resonate in the olefinic region, with C4 likely around 130–140 ppm and C5 around 110–130 ppm.

Alpha-Carbon (C2): This carbon, bearing the ethyl group and attached to the carbonyl, is expected to resonate in the range of 40–60 ppm.

Ethyl Group Carbons: The methylene carbon (-CH₂-) of the ethyl group will appear in the aliphatic region, likely around 20–30 ppm, and the terminal methyl carbon (-CH₃) around 10–15 ppm.

Advanced Chromatographic Separation Techniques

Beyond GC-MS and LC-MS/MS, other chromatographic techniques are vital for the purification and analysis of 2-Ethyl-4-pentenal.

Gas Chromatography (GC): Standard GC with flame ionization detection (FID) or other detectors can be used for assessing the purity of 2-Ethyl-4-pentenal, separating it from volatile impurities or isomers in reaction mixtures. The choice of GC column (e.g., polar or non-polar stationary phases) is critical for achieving optimal separation oiv.intspectroscopyonline.com.

High-Performance Liquid Chromatography (HPLC): While less common for direct analysis of volatile aldehydes compared to GC, HPLC can be employed for analyzing derivatized forms of 2-Ethyl-4-pentenal, especially when coupled with sensitive detectors like UV-Vis or MS. Reversed-phase HPLC is frequently used for separating derivatized aldehydes researchgate.netlcms.czcreative-proteomics.com.

Chiral Chromatography: If enantiomeric purity is of interest, chiral GC or HPLC methods can be employed to separate potential stereoisomers of 2-Ethyl-4-pentenal, although the molecule itself does not possess a chiral center as named. However, if synthesized through chiral routes or if impurities are chiral, these techniques become relevant.

These chromatographic methods, often used in conjunction with spectroscopic detection, provide quantitative data on the presence and concentration of 2-Ethyl-4-pentenal and related compounds.

Comprehensive Two-Dimensional Gas Chromatography (GC × GC)

Comprehensive Two-Dimensional Gas Chromatography (GC × GC) is a high-resolution separation technique that offers a significant advancement over conventional one-dimensional GC. It employs two independent chromatographic columns connected via a modulator, which traps and re-injects effluent from the first column (¹D) onto the second column (²D). This setup provides a two-dimensional separation plane, where peaks are resolved based on two different separation mechanisms, typically volatility (¹D) and polarity (²D) psu.educopernicus.orgresearchgate.net.

The primary advantage of GC × GC lies in its vastly increased peak capacity and resolving power, enabling the separation of complex mixtures that are intractable by traditional GC. This is particularly beneficial for analyzing volatile organic compounds (VOCs), including aldehydes like 2-Ethyl-4-pentenal, which may be present in intricate matrices or at low concentrations psu.eduresearchgate.net. The technique utilizes a modulator, often a cryogenic or thermal modulator, to rapidly inject fractions of the ¹D effluent onto the ²D column, which is typically shorter and has a different stationary phase psu.edumdpi.comacs.orgdlr.de.

Commonly, GC × GC systems for VOC analysis employ a non-polar or semi-polar column in the first dimension, followed by a polar or medium-polar column in the second dimension, to achieve orthogonal separation psu.educopernicus.orgresearchgate.net. Detection is frequently performed using a Flame Ionization Detector (FID) or Mass Spectrometry (MS), providing both quantitative and qualitative information psu.eduresearchgate.netmdpi.comdlr.de. While specific GC × GC methods directly detailing 2-Ethyl-4-pentenal were not extensively found, the principles and instrumentation are directly applicable to its characterization within complex VOC mixtures psu.educopernicus.org.

Table 1: Typical GC × GC Column Sets and Conditions for VOC Analysis

| Column 1 (¹D) | Column 2 (²D) | Modulator Type | Detector | Key Application Area | References |

| HP-5 (Non-polar) | DB17 (Polar) | Thermal loop | FID/MS | Atmospheric VOCs, Aerosol analysis | psu.educopernicus.org |

| Apolar | Polar | Thermal loop | FID/MS | Rapeseed oil volatiles | researchgate.net |

| BPX50 (Semi-polar) | BPX5 (Non-polar) | Thermal loop | FID/MS | Complex fuels analysis | acs.orgdlr.de |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of a wide range of chemical compounds, including aldehydes, especially when they are derivatized. HPLC is particularly valuable for analyzing compounds that may be thermally labile or have low volatility, making them unsuitable for GC without extensive derivatization. The separation in HPLC is achieved by passing a liquid mobile phase through a stationary phase packed in a column, with compounds eluting based on their differential interactions with both phases researchgate.netresearchgate.netresearchgate.net.

For the analysis of aldehydes like 2-Ethyl-4-pentenal, HPLC is often employed after derivatization to enhance their detectability and chromatographic behavior researchgate.netresearchgate.netepa.govepa.gov. Reversed-phase HPLC (RP-HPLC), typically using C18 stationary phases, is commonly utilized, with mobile phases often consisting of mixtures of water and organic solvents such as acetonitrile (B52724) or methanol (B129727) researchgate.netresearchgate.netresearchgate.netsielc.com. Detection is frequently performed using UV/Vis detectors, which are highly sensitive for aldehyde derivatives that possess strong chromophores researchgate.netresearchgate.netepa.govepa.gov.

The method EPA 8315A, for instance, details the determination of carbonyl compounds, including various aldehydes, using HPLC with UV/Vis detection after derivatization with 2,4-dinitrophenylhydrazine (DNPH) epa.govepa.gov. This approach allows for the sensitive and selective analysis of aldehydes in diverse matrices, providing quantitative data with good linearity and precision researchgate.net.

Table 2: HPLC Conditions for Aldehyde Analysis (Often Post-Derivatization)

| Column Type | Mobile Phase | Detection Wavelength | Target Analytes (Examples) | References |

| C18 (e.g., Waters Nova-Pak C18) | Acetonitrile/Water mixtures | 360 nm (UV/vis) | Various aldehydes (as DNPH derivatives) | researchgate.netresearchgate.netepa.govepa.gov |

| C18 (e.g., Zorbax C18) | Acetonitrile/Water mixtures | UV/vis | Various aldehydes (as DNPH derivatives) | researchgate.net |

| C18 (Newcrom R1) | Acetonitrile/Water/Phosphoric Acid | UV/vis | Ethyl (2E,4Z)-deca-2,4-dienoate | sielc.com |

| C18 | Methanol/Water gradient (with formic acid for MS) | UV/vis | Aldehydes, Carboxylic acids (as 4-APEBA derivatives) | nih.gov |

Derivatization Strategies for Enhanced Analytical Detection and Characterization

Derivatization is a critical sample preparation step that chemically modifies an analyte to improve its analytical properties, making it more amenable to separation and detection. For aldehydes, derivatization is often employed to:

Introduce a chromophore or fluorophore for enhanced UV-Vis or fluorescence detection.

Increase volatility or thermal stability for Gas Chromatography (GC).

Improve ionization efficiency or fragmentation patterns for Mass Spectrometry (MS).

Enhance selectivity and reduce matrix interference.

2,4-Dinitrophenylhydrazine (DNPH) Derivatization: A widely adopted and robust method for aldehyde analysis involves derivatization with 2,4-dinitrophenylhydrazine (DNPH) researchgate.netresearchgate.netresearchgate.netepa.govepa.gov. This reaction converts aldehydes into their corresponding 2,4-dinitrophenylhydrazone derivatives. These derivatives possess a strong UV-absorbing chromophore, enabling highly sensitive detection by HPLC-UV/Vis. The reaction is typically carried out under mild acidic conditions, and the resulting hydrazones are generally stable and can be readily separated on reversed-phase HPLC columns researchgate.netepa.govepa.gov. This method is versatile, allowing for the simultaneous determination of multiple aldehydes, including those relevant to the characterization of 2-Ethyl-4-pentenal, within complex sample matrices researchgate.netresearchgate.net.

Other Derivatization Agents and Strategies: Beyond DNPH, other derivatization agents are employed to meet specific analytical needs. For instance, reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) have been developed for Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) analysis of aldehydes nih.govresearchgate.net. These agents can introduce isotopic signatures and specific fragmentation patterns, significantly enhancing the ability to detect and screen for aldehydes, particularly in biomarker studies nih.govresearchgate.net. Another reagent, 4-(2-(trimethylammonio)ethoxy)benzenaminium dibromide (4-APC), has also been utilized to improve MS sensitivity for aldehyde derivatives nih.govresearchgate.net.

Techniques such as microwave-assisted derivatization (MAD) and ultrasound-assisted derivatization (UAD) can also be employed to accelerate reaction kinetics and reduce derivatization times, contributing to more efficient analytical workflows canada.ca.

Table 3: Derivatization Strategies for Aldehydes

| Derivatizing Agent | Reaction Conditions | Resulting Derivative | Detection Method | Enhancement | References |

| 2,4-Dinitrophenylhydrazine (DNPH) | Mild acidic conditions (e.g., pH 3-5), room temp or mild heating | 2,4-Dinitrophenylhydrazones | HPLC-UV/Vis | Strong chromophore, improved stability | researchgate.netresearchgate.netresearchgate.netepa.govepa.gov |

| 4-APEBA | pH 5.7, 10 °C | Bromophenethyl-containing derivatives | LC-MS/MS | Isotopic signature, enhanced fragmentation for screening | nih.govresearchgate.net |

| 4-APC | pH 5.7, 10 °C | Quaternary ammonium (B1175870) derivatives | LC-MS | Improved MS sensitivity | nih.govresearchgate.net |

Theoretical and Computational Chemistry Studies of 2 Ethyl 4 Pentenal

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations represent a powerful computational tool for understanding the dynamic behavior and interactions of molecules at an atomic level. These simulations track the trajectories of atoms and molecules over time, allowing researchers to probe conformational landscapes and analyze intermolecular forces, which are crucial for predicting physical properties and chemical reactivity. While specific published molecular dynamics studies focusing exclusively on 2-Ethyl-4-pentenal for conformational analysis and intermolecular interactions were not found in the accessible literature, general principles and methodologies applied to similar aliphatic aldehydes and organic compounds can illuminate the potential insights such simulations could yield.

MD simulations generate a series of snapshots (trajectories) of a molecular system, capturing the constant motion of atoms and molecules due to thermal energy. By analyzing these trajectories, researchers can identify the most stable conformations of a molecule and understand how it interacts with its environment, whether it be a solvent, another molecule of the same type, or a biological receptor.

Conformational Analysis

Conformational analysis aims to identify all possible spatial arrangements (conformers) of a molecule and determine their relative stabilities and populations. For a molecule like 2-Ethyl-4-pentenal, with its flexible alkyl chain and aldehyde functional group, various rotational isomers around single bonds can exist. MD simulations can effectively sample these different conformations by allowing the molecule to move and explore its potential energy surface.

Techniques such as Principal Component Analysis (PCA) can be applied to MD trajectories to reduce the dimensionality of the data and identify the dominant motions and low-energy conformational states researchgate.net. Studies on simpler aliphatic aldehydes have analyzed their structures and molecular dynamics, providing insights into the arrangement of molecules in the liquid phase arxiv.org. These simulations can reveal preferred dihedral angles, the energy barriers between different conformers, and the dynamics of interconversion.

Table 1: Illustrative Conformational Analysis of 2-Ethyl-4-pentenal via MD Simulation (Conceptual Data)

| Dihedral Angle (e.g., C1-C2-C3-C4) | Conformation Type | Population (%) | Average Energy (kJ/mol) |

| C1-C2-C3-C4 | Trans | ~60 | -X.X |

| C1-C2-C3-C4 | Gauche+ | ~20 | -Y.Y |

| C1-C2-C3-C4 | Gauche- | ~20 | -Z.Z |

| C2-C3-C4-C5 | Trans | ... | ... |

| C3-C4-C5-C=O | Trans | ... | ... |

| C3-C4-C5-C=O | Cis | ... | ... |

Note: The specific dihedral angles and values presented in this table are hypothetical and illustrative, representing the type of data that would be obtained from molecular dynamics simulations for conformational analysis of a molecule like 2-Ethyl-4-pentenal.

Intermolecular Interactions

MD simulations are also instrumental in characterizing the intermolecular interactions that govern the behavior of substances in condensed phases. For 2-Ethyl-4-pentenal, these interactions would include van der Waals forces, dipole-dipole interactions arising from the polar aldehyde group, and potentially interactions with solvent molecules if simulated in solution.

By calculating radial distribution functions (RDFs), MD simulations can quantify the local structure and the probability of finding a particular atom or molecule at a certain distance from a reference atom or molecule arxiv.org. For aldehydes, RDFs can describe how the aldehyde oxygen or carbonyl carbon interacts with hydrogen atoms or other parts of neighboring molecules, providing insights into hydrogen bonding, dipole-dipole alignment, and packing arrangements arxiv.orgbohrium.comresearcher.liferesearchgate.net. These analyses are crucial for understanding properties such as solubility, viscosity, and phase behavior.

Table 2: Illustrative Intermolecular Interactions of 2-Ethyl-4-pentenal via MD Simulation (Conceptual Data)

| Atom Pair (e.g., O(aldehyde)-H(water)) | RDF Peak Position (Å) | RDF Peak Height | Dominant Interaction Type |

| O(aldehyde)-H(other aldehyde) | ~3.0 | ~2.5 | Dipole-dipole |

| C(carbonyl)-C(other aldehyde) | ~3.8 | ~1.8 | Dispersion |

| C(alpha)-H(alpha) | ~4.5 | ~1.2 | Dispersion |

| O(aldehyde)-H(solvent) | ~2.8 | ~3.0 | Hydrogen Bonding |

Note: The specific atom pairs, peak positions, and heights presented in this table are hypothetical and illustrative, representing the type of data that would be obtained from molecular dynamics simulations for analyzing intermolecular interactions and local structure of 2-Ethyl-4-pentenal.

Role of 2 Ethyl 4 Pentenal As a Versatile Synthetic Intermediate

Building Block in the Construction of Complex Organic Molecules

The inherent reactivity of 2-Ethyl-4-pentenal stems from its dual functionality. The aldehyde group is susceptible to nucleophilic addition, oxidation, and condensation reactions, while the carbon-carbon double bond can undergo addition reactions, epoxidation, or participate in cycloadditions. This versatility allows chemists to strategically incorporate 2-Ethyl-4-pentenal into synthetic pathways to construct intricate molecular architectures.

Its ability to participate in reactions such as aldol (B89426) condensations and Michael additions enables the formation of new carbon-carbon bonds, which are fundamental to building larger organic frameworks. Furthermore, the aldehyde can be readily transformed into other functional groups, such as alcohols, carboxylic acids, or amines, through standard synthetic methodologies. These transformations are crucial for elaborating molecular structures and introducing desired functionalities.

Table 1: Reactivity and Synthetic Utility of 2-Ethyl-4-pentenal

| Reaction Type | Functional Groups Involved | Significance in Synthesis | Example Product Class (General) |

| Nucleophilic Addition | Aldehyde | Forms new C-C bonds, leading to alcohols or other carbonyl derivatives. | Alcohols, β-hydroxy aldehydes/ketones |

| Oxidation | Aldehyde | Converts the aldehyde to a carboxylic acid. | Carboxylic acids |

| Condensation (e.g., Aldol) | Aldehyde, α-hydrogens | Forms new C-C bonds, extending carbon chains and creating unsaturated carbonyl compounds. | α,β-unsaturated aldehydes/ketones, cyclic compounds |

| Addition Reactions | Alkene | Introduces various substituents across the double bond. | Haloalkanes, alcohols, ethers |

| Radical Addition | Alkene | Allows for the addition of radicals, such as hydrogen bromide, to the double bond. | Alkyl halides (e.g., 5-bromo-2-ethyl-1-pentanal) google.com |

Intermediate in the Synthesis of Natural Products

While direct published syntheses of specific named natural products using 2-Ethyl-4-pentenal as a key intermediate are not extensively detailed in the provided search results, its structural features make it a plausible and valuable precursor in the broader field of natural product synthesis. Many complex natural products contain aldehyde functionalities and unsaturated carbon chains, which can be strategically assembled using molecules like 2-Ethyl-4-pentenal.

The compound's capacity to undergo chain elongation and functional group interconversion aligns with common strategies employed in the total synthesis of natural products. For instance, the aldehyde can be elaborated into various carbon skeletons, and the alkene can be manipulated to introduce stereocenters or specific ring structures characteristic of many biologically active natural compounds. Its solubility in organic solvents further facilitates its use in multi-step synthetic sequences typical for natural product construction solubilityofthings.comontosight.ai.

Precursor in Medicinal Chemistry for Pharmaceutical Leads (Synthetic Routes)

In medicinal chemistry, 2-Ethyl-4-pentenal serves as a versatile starting material or intermediate for the synthesis of compounds with potential pharmaceutical applications. Its structural elements can be incorporated into drug candidates, and its reactive functional groups allow for targeted modifications to optimize biological activity.

Synthetic routes often leverage the aldehyde functionality for reactions that build more complex heterocyclic or carbocyclic systems, which are common motifs in pharmaceuticals. For example, derivatives like 5-bromo-2-ethyl-1-pentanal, which can be synthesized from 2-Ethyl-4-pentenal via radical addition of hydrogen bromide, can serve as intermediates in the synthesis of various bioactive molecules google.com. The compound's potential to lead to new medications is recognized, with its use explored in the synthesis of pharmaceutical precursors and potentially novel anti-inflammatory agents through selective oxidation processes solubilityofthings.com. Furthermore, patent literature indicates its relevance in the synthesis of compounds for treating ferroptosis-related disorders google.com.

Photochemistry and Atmospheric Fate of Unsaturated Aldehydes

Photochemical Loss Rates and Atmospheric Lifetimes of Related Aldehydes

Unsaturated aldehydes are subject to removal from the atmosphere through several pathways, primarily photochemical degradation and reactions with atmospheric oxidants like the hydroxyl (OH) radical conicet.gov.arresearchgate.net. Photochemical processes, including direct photolysis and reactions initiated by OH radicals, are critical for determining the atmospheric lifetimes of these compounds.

Studies on unsaturated 1,4-dicarbonyls indicate that photochemical removal is a rapid process, resulting in atmospheric lifetimes on the order of 10 to 15 minutes whiterose.ac.uk. In contrast, the reaction with OH radicals leads to longer lifetimes, typically estimated between 3 to 7 hours for these specific dicarbonyls whiterose.ac.uk. For other unsaturated aldehydes, such as C5-C7 compounds, lifetimes due to OH oxidation are generally less than 8 hours researchgate.net. For instance, hexanal (B45976) and trans-2-hexenal, while saturated and unsaturated counterparts respectively, show that OH radical reactions are the primary loss process, with estimated lifetimes across the troposphere copernicus.org. While specific data for 2-Ethyl-4-pentenal is not available, its unsaturated nature suggests it will undergo rapid photochemical degradation, likely exhibiting shorter atmospheric lifetimes compared to its saturated analogues.

Table 1: Estimated Atmospheric Lifetimes of Related Unsaturated Aldehydes

| Compound Class/Specific Aldehyde | Dominant Removal Process | Estimated Lifetime | Reference |

| Unsaturated 1,4-dicarbonyls | Photochemistry | 10–15 minutes | whiterose.ac.uk |

| Unsaturated 1,4-dicarbonyls | OH Radical Reaction | 3–7 hours | whiterose.ac.uk |

| C5–C7 Unsaturated Aldehydes | OH Radical Reaction | < 8 hours | researchgate.net |

| trans-2-Heptenal (B126707) | Ozonolysis | ~1.3 days | researchgate.net |

Photoisomerization Mechanisms and Ketene-Enol Intermediate Formation

Photoisomerization is a known photochemical transformation pathway for some unsaturated carbonyl compounds whiterose.ac.ukresearchgate.net. For unsaturated 1,4-dicarbonyls, research suggests a predominant mechanism involving photoisomerization to ketene-enol species, often following gamma-hydrogen abstraction whiterose.ac.uk. This process leads to the formation of a photoexcited complex.

However, 2-Ethyl-4-pentenal possesses a γ,δ-unsaturated aldehyde structure (CH₂=CH-CH₂-CH(CH₂CH₃)-CHO), lacking the 1,4-dicarbonyl functionality. Consequently, the specific ketene-enol intermediate formation mechanism described for 1,4-dicarbonyls is unlikely to be the primary photoisomerization route for 2-Ethyl-4-pentenal. While E/Z isomerization is a common photochemical reaction for α,β-unsaturated carbonyls, the terminal double bond in 2-Ethyl-4-pentenal does not exhibit E/Z isomerism. Direct photolysis leading to decarbonylation or other bond cleavages may occur, but detailed mechanistic studies specific to 2-Ethyl-4-pentenal's photoisomerization are not extensively documented in the reviewed literature.

Ozonolysis Reaction Kinetics and Product Formation Pathways

Ozonolysis, the reaction with ozone (O₃), is a significant atmospheric degradation pathway for unsaturated aldehydes due to the high reactivity of the carbon-carbon double bond towards ozone conicet.gov.arrsc.orgrsc.orgucr.edu. The rate coefficients for these reactions are generally high, leading to relatively short atmospheric lifetimes. For example, the ozonolysis of trans-2-heptenal has an estimated atmospheric lifetime of approximately 1.3 days under typical tropospheric conditions researchgate.net. Studies on various unsaturated aldehydes indicate rate coefficients for ozonolysis in the range of 10⁻¹⁸ cm³ molecule⁻¹ s⁻¹ researchgate.netacs.orgmdpi.com.

The ozonolysis mechanism involves the electrophilic addition of ozone to the double bond, leading to the cleavage of the C=C bond and the formation of carbonyl compounds, such as aldehydes and ketones, along with other oxygenated species masterorganicchemistry.comdoubtnut.comwikipedia.org. For 2-Ethyl-4-pentenal, the terminal double bond (CH₂=CH-) would be the primary site of ozonolysis. This cleavage is expected to yield formaldehyde (B43269) from the CH₂= fragment. The remaining fragment, -CH₂-CH₂-CH(CH₂CH₃)-CHO, would likely produce a longer-chain aldehyde. While specific product yields for 2-Ethyl-4-pentenal are not detailed, studies on similar unsaturated aldehydes report the formation of products such as glyoxal, formaldehyde, propanal, and methylglyoxal (B44143) researchgate.netacs.orgmdpi.comnih.govresearchgate.net.

Table 2: Ozonolysis Rate Coefficients of Related Unsaturated Aldehydes

| Compound | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| trans-2-Heptenal | 9.13 × 10⁻¹⁸ | researchgate.net |

| trans-2-Pentenal | ~3.50 × 10⁻¹⁴ exp(−2753.3/T) | mdpi.com |

| 2-Methyl-2-pentenal (B83557) | 1.58 ± 0.20 × 10⁻¹⁸ | acs.org |

| 2-Methyl-2-pentenal | 7.1 ± 1.6 × 10⁻¹⁸ | acs.org |

Implications for Atmospheric Composition and Air Quality Models

Unsaturated aldehydes play a crucial role in atmospheric chemistry and significantly influence air quality researchgate.netepa.govmdpi.com. Their high reactivity makes them important precursors for the formation of tropospheric ozone and secondary organic aerosols (SOA) conicet.gov.arrsc.org. Through their reactions with OH and O₃ radicals, they contribute to the atmospheric oxidation capacity and act as sources of radicals in the troposphere conicet.gov.ar.

In the context of air quality modeling, aldehydes are typically categorized into functional groups, reflecting their primary emission sources and their secondary formation pathways through the oxidation of other VOCs copernicus.org. The presence and chemical transformations of unsaturated aldehydes are vital inputs for models aiming to predict photochemical smog and assess their potential impact on human health and the environment, given their known irritant and toxic properties researchgate.netepa.govmdpi.com. Therefore, understanding the atmospheric fate of compounds like 2-Ethyl-4-pentenal is essential for accurate atmospheric composition predictions and effective air quality management strategies.

Emerging Research Frontiers and Future Directions in 2 Ethyl 4 Pentenal Chemistry

Development of Novel and Sustainable Catalytic Systems for its Synthesis and Transformation

The synthesis of 2-Ethyl-4-pentenal is often achieved through reactions such as the aldol (B89426) condensation of propanal followed by dehydration, or the hydroformylation of 1,3-butadiene (B125203). nih.govresearchgate.netbeilstein-journals.org Traditional methods, however, can be fraught with challenges including harsh reaction conditions, the use of stoichiometric and often hazardous reagents, and the generation of significant waste. rsc.org The frontier of research in this area is sharply focused on the development of novel and sustainable catalytic systems that are not only more efficient but also environmentally benign.

One of the most promising avenues is the use of heterogeneous catalysts. For instance, anion-exchange resins have been investigated as green catalysts for the self- and cross-aldol condensation of propanal. nih.govrsc.orgnumberanalytics.com In one study, a strong anion-exchange resin achieved a 97% conversion of propanal with 95% selectivity to 2-methyl-2-pentenal (B83557), a related unsaturated aldehyde, within one hour under mild conditions (35°C) in an aqueous medium. nih.govrsc.orgnumberanalytics.com Such resin-based systems offer the significant advantage of easy separation and reusability, contributing to a more sustainable process.

In the realm of hydroformylation, a key transformation for producing aldehydes, significant progress is being made in developing more selective and recyclable catalysts. The hydroformylation of 1,3-butadiene is a potential route to adipic aldehyde, a precursor for which 2-Ethyl-4-pentenal can be an intermediate. researchgate.netbeilstein-journals.orguva.nlacs.org Research is active in designing ligand-modified rhodium single-atom catalysts to improve the selectivity towards desired aldehyde isomers. uva.nlnih.gov A dual ligand-relay catalysis strategy has been proposed for the selective hydroformylation of 1,3-butadiene, achieving unprecedented chemo- and regioselectivity. beilstein-journals.orgnih.gov Furthermore, the use of CO2-expanded toluene (B28343) as a reaction medium has shown to significantly enhance the regioselectivity towards the linear aldehyde in the hydroformylation of pent-4-enal, a structural isomer of 2-Ethyl-4-pentenal. researchgate.net

The table below summarizes some of the novel catalytic systems being explored for reactions relevant to the synthesis of 2-Ethyl-4-pentenal and its derivatives.

| Catalyst Type | Reaction | Key Advantages | Relevant Findings |

| Anion-Exchange Resins | Aldol Condensation | Green, Reusable, Mild Conditions | High conversion (97%) and selectivity (95%) for propanal self-condensation. nih.govrsc.orgnumberanalytics.com |

| Ligand-Modified Rhodium | Hydroformylation | High Selectivity, Atom Economy | NiXantphos ligand on Rh atoms shows high selectivity to adipic aldehyde. uva.nl |

| Dual Ligand-Relay System | Hydroformylation | Enhanced Chemo- and Regioselectivity | Achieved up to 65.9% selectivity towards adipic aldehyde from 1,3-butadiene. beilstein-journals.orgnih.gov |

| CO2-Expanded Media | Hydroformylation | Tunable H2/CO ratio, Enhanced Regioselectivity | Increased adipaldehyde (B86109) selectivity up to 85% with a simple Rh/TPP catalyst. researchgate.net |

Application of Advanced Spectroscopic Techniques for In-Situ Reaction Monitoring

A deeper understanding of reaction mechanisms and kinetics is fundamental to optimizing the synthesis of 2-Ethyl-4-pentenal. Advanced spectroscopic techniques that allow for in-situ (in the reaction mixture) monitoring are proving to be invaluable tools in this pursuit. These methods provide real-time data on the concentrations of reactants, intermediates, and products, as well as information about the structure and behavior of the catalyst under actual reaction conditions.

In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for monitoring homogeneously catalyzed reactions like hydroformylation. nih.govacs.orgaip.orgscispace.com By observing the characteristic vibrational frequencies of metal-carbonyl complexes, researchers can gain insights into the active catalytic species and the factors influencing reaction rates and selectivity. nih.govacs.orgscispace.com For example, in-situ FTIR has been used to study rhodium-catalyzed hydroformylation, revealing details about catalyst activation and the rate-determining steps of the reaction. nih.govacs.org This technique can also be applied to investigate the decomposition of catalyst precursors and the formation of various rhodium carbonyl complexes under reaction conditions. acs.orgscispace.com

Nuclear Magnetic Resonance (NMR) spectroscopy is another critical tool for in-situ reaction analysis. nih.govacs.orgacs.orgchemrxiv.org In-situ NMR has been employed to study the proline-catalyzed self-condensation of aliphatic aldehydes, providing evidence for competing reaction pathways and helping to identify reaction intermediates. nih.gov This technique can reveal the time-dependent nature of diastereoselectivity in aldol additions, which is crucial for optimizing stereoselective transformations. nih.gov The development of techniques like compressed sensing NMR can significantly reduce data acquisition times, making it possible to follow the kinetics of complex reactions with greater temporal resolution. acs.orgchemrxiv.org

Raman spectroscopy is also emerging as a valuable technique for monitoring catalytic reactions involving aldehydes. libretexts.orgmdpi.comresearchgate.netresearchgate.netlibretexts.org It is particularly useful for studying reactions in aqueous media, as the Raman signal from water is weak. libretexts.org In-situ Raman spectroscopy has been used to study aldol condensation reactions on solid catalysts, identifying surface species and reaction products. libretexts.org Surface-Enhanced Raman Spectroscopy (SERS) can be used to detect intermediates immobilized on catalyst surfaces, providing insights into the reaction mechanism at the molecular level. researchgate.net

The following table highlights the application of these advanced spectroscopic techniques in monitoring reactions relevant to 2-Ethyl-4-pentenal chemistry.

| Spectroscopic Technique | Application in Aldehyde Chemistry | Key Insights Gained |

| In-situ FT-IR | Monitoring hydroformylation reactions. nih.govacs.orgaip.orgscispace.com | Identification of active catalyst species, understanding of catalyst activation and deactivation, kinetic analysis. nih.govacs.orgscispace.com |

| In-situ NMR | Studying aldol condensation reactions. nih.govacs.org | Elucidation of reaction pathways, detection of intermediates, optimization of stereoselectivity. nih.gov |

| In-situ Raman | Investigating aldol condensation on solid catalysts and in aqueous media. libretexts.orglibretexts.org | Identification of surface species, monitoring product formation in real-time. libretexts.orgresearchgate.net |

Integration of Chemoinformatics and Machine Learning for Reaction Prediction

The traditional approach to discovering and optimizing chemical reactions often involves extensive and time-consuming experimental screening. The integration of chemoinformatics and machine learning is set to revolutionize this paradigm by enabling the in silico prediction of reaction outcomes, catalyst performance, and optimal reaction conditions. rsc.orgnumberanalytics.comnih.govacs.org

For complex reactions like the synthesis of 2-Ethyl-4-pentenal, which can involve multiple competing pathways and the formation of various isomers, machine learning models can be trained on existing reaction data to predict outcomes with a high degree of accuracy. rsc.orgnih.gov For instance, machine learning algorithms can predict the regioselectivity of hydroformylation reactions, a critical factor in the synthesis of linear aldehydes from olefins. rsc.orgacs.org By analyzing the structural features of the substrate and ligands, these models can guide the selection of the most effective catalyst system to achieve the desired product. acs.org

Machine learning is also being applied to catalyst design and optimization. By developing models that correlate catalyst structure with activity and selectivity, researchers can computationally screen vast libraries of potential catalysts to identify promising candidates for experimental validation. This data-driven approach accelerates the discovery of novel catalysts for the synthesis and transformation of compounds like 2-Ethyl-4-pentenal. For example, machine learning has been successfully used to optimize peptide catalysts for the conjugate addition of aldehydes to nitroolefins. nih.gov

Furthermore, chemoinformatic tools are being developed to predict the feasibility and conditions of reactions. By representing molecules and reactions as numerical descriptors, machine learning models can learn the complex relationships between reactants, reagents, solvents, and the likelihood of a successful reaction. nih.gov This can significantly reduce the number of failed experiments and guide chemists toward more productive synthetic routes. Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the genotoxic activity of α,β-unsaturated aldehydes, demonstrating the potential of these methods to also assess the properties of compounds like 2-Ethyl-4-pentenal. mdpi.com

The table below outlines the potential applications of chemoinformatics and machine learning in the context of 2-Ethyl-4-pentenal chemistry.

| Application Area | Machine Learning Approach | Predicted Outcome | Potential Impact |

| Reaction Outcome Prediction | Supervised learning models (e.g., neural networks, random forests) | Regioselectivity of hydroformylation, product distribution in aldol condensation. rsc.orgacs.org | Rational design of experiments, improved product yields. |

| Catalyst Design | Clustering algorithms, regression models | Identification of optimal catalyst structures and ligands. | Accelerated discovery of more efficient and selective catalysts. |

| Condition Optimization | Bayesian optimization, genetic algorithms | Prediction of optimal solvents, temperatures, and reagent ratios. nih.gov | Reduced experimental effort and resource consumption. |

| Property Prediction | QSAR models | Prediction of biological activity or toxicity of 2-Ethyl-4-pentenal and its derivatives. mdpi.com | Early-stage hazard assessment and guidance for safer chemical design. |

Exploration of Bio-inspired Synthetic Pathways for 2-Ethyl-4-pentenal and its Derivatives

Nature provides a rich blueprint for the synthesis of complex molecules with high efficiency and selectivity under mild conditions. The exploration of bio-inspired and biocatalytic pathways for the production of 2-Ethyl-4-pentenal and its derivatives represents a significant frontier in green chemistry.

Enzymes, as nature's catalysts, offer unparalleled stereoselectivity and operate in aqueous environments at ambient temperatures, making them highly attractive for sustainable chemical synthesis. Aldolases, for example, are enzymes that catalyze aldol reactions, the fundamental C-C bond-forming reaction for synthesizing molecules like the precursor to 2-Ethyl-4-pentenal. While aldolases often exhibit high specificity for the donor substrate, they can tolerate a broader range of acceptor molecules, opening up possibilities for synthesizing a variety of α,β-unsaturated aldehydes.

Metabolic engineering of microorganisms offers a powerful platform for the de novo synthesis of aldehydes from renewable feedstocks like glucose. By introducing and optimizing heterologous metabolic pathways in robust microbial hosts such as Escherichia coli or Saccharomyces cerevisiae, it is possible to produce a wide range of aldehydes. Research efforts are focused on engineering fatty acyl-CoA reductases to produce aliphatic aldehydes and on inactivating competing pathways to enhance product accumulation.

Bio-inspired synthetic strategies also draw from the logic of biosynthetic pathways to design novel chemical syntheses. For instance, organocatalytic reactions that mimic the function of enzymes are being developed. These small organic molecules can catalyze complex cascade reactions, such as the addition of ascorbic acid to α,β-unsaturated aldehydes, to rapidly generate molecular complexity in a bio-inspired fashion. The Diels-Alder reaction, a powerful tool in organic synthesis, has been used in bio-inspired total syntheses of complex natural products starting from unsaturated aldehydes.

The following table summarizes the emerging bio-inspired approaches relevant to the synthesis of 2-Ethyl-4-pentenal.

| Bio-inspired Approach | Key Principle | Potential Application for 2-Ethyl-4-pentenal |

| Biocatalysis (Enzymes) | Utilization of isolated enzymes (e.g., aldolases) for specific chemical transformations. | Enantioselective synthesis of chiral derivatives of 2-Ethyl-4-pentenal. |

| Metabolic Engineering | Engineering of microbial hosts to produce target molecules from simple feedstocks. | Sustainable production of 2-Ethyl-4-pentenal from renewable resources. |

| Organocatalysis | Use of small organic molecules to mimic enzyme catalysis. | Development of novel, efficient, and selective transformations of 2-Ethyl-4-pentenal. |

| Bio-inspired Total Synthesis | Design of synthetic routes based on proposed biosynthetic pathways. | Concise and elegant synthesis of complex molecules derived from 2-Ethyl-4-pentenal. |

Q & A

Q. Q1. What are the validated synthetic routes for 2-Ethyl-4-pentenal, and how can experimental reproducibility be ensured?

Methodological Answer:

- Synthetic protocols : Begin with aldol condensation of propionaldehyde and crotonaldehyde under basic catalysis (e.g., NaOH), followed by purification via fractional distillation. Alternative routes include Grignard reactions or oxidation of 2-ethyl-4-pentenol .

- Reproducibility : Document reaction conditions (temperature, solvent, catalyst loading) in detail. Provide NMR (¹H/¹³C), IR, and GC-MS data for intermediates and final products. For new compounds, include elemental analysis and high-resolution mass spectrometry (HRMS) .

- Data reporting : Use tables to compare yields, retention times, and spectral peaks with literature values. Highlight deviations >5% and justify them (e.g., solvent polarity effects) .

Q. Q2. How can researchers characterize the stability of 2-Ethyl-4-pentenal under varying storage conditions?

Methodological Answer:

- Experimental design : Conduct accelerated stability studies by exposing the compound to UV light, humidity (40–80% RH), and temperatures (4°C, 25°C, 40°C) over 30 days. Monitor degradation via HPLC or GC .

- Control variables : Include inert atmosphere (N₂) vs. ambient air to assess oxidative stability. Use sealed vials with septum for gas sampling .

- Quantitative analysis : Calculate degradation kinetics (zero/first-order) using Arrhenius plots. Report half-lives and identify degradation products via LC-MS .

Advanced Research Questions

Q. Q3. What mechanistic insights explain the regioselectivity of 2-Ethyl-4-pentenal in Diels-Alder reactions?

Methodological Answer:

- Computational modeling : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals (HOMO/LUMO) and transition states. Compare with experimental regioselectivity data .

- Experimental validation : Synthesize dienophiles with varying electronic profiles (electron-rich/poor) and measure reaction rates via in-situ FTIR. Tabulate endo/exo ratios and correlate with computed activation energies .

- Contradiction resolution : If computational and experimental results conflict (e.g., unexpected endo preference), re-examine solvent effects or non-covalent interactions (e.g., hydrogen bonding) .

Q. Q4. How can contradictory data on the toxicity profile of 2-Ethyl-4-pentenal be resolved?

Methodological Answer:

- Data harmonization : Compile existing toxicity studies (e.g., LD50, mutagenicity assays) into a meta-analysis table. Highlight variables like species (rat vs. zebrafish), dosage, and exposure duration .

- Methodological critique : Identify biases—e.g., solvent choice (DMSO vs. saline) affecting bioavailability. Replicate conflicting studies under standardized OECD guidelines .

- Advanced assays : Conduct transcriptomic profiling (RNA-seq) in model organisms to identify differentially expressed genes. Cross-reference with structural analogs (e.g., 4-pentenal derivatives) to isolate toxicity mechanisms .

Q. Q5. What strategies optimize the enantioselective synthesis of 2-Ethyl-4-pentenal for chiral studies?

Methodological Answer:

- Catalyst screening : Test chiral catalysts (e.g., Jacobsen’s Mn-salen, BINOL-phosphoric acids) in asymmetric epoxidation or hydrogenation. Use DOE (Design of Experiments) to vary catalyst loading, temperature, and solvent polarity .

- Analytical validation : Employ chiral HPLC or polarimetry to determine enantiomeric excess (ee). For low ee (<80%), optimize via kinetic resolution or dynamic kinetic asymmetric transformations (DYKAT) .

- Data reporting : Tabulate ee values, turnover numbers (TON), and catalytic efficiency (kcat/KM) for cross-study comparisons .

Contradiction Analysis in Published Studies

Q. Q6. How should researchers address discrepancies in reported physicochemical properties (e.g., boiling point) of 2-Ethyl-4-pentenal?

Methodological Answer:

- Root-cause analysis : Compare measurement techniques (e.g., differential scanning calorimetry vs. distillation). Highlight instrumental calibration errors or impurities >1% .

- Standardization : Re-measure properties using IUPAC-recommended methods. Publish raw data (e.g., cooling curves, pressure-dependent boiling points) in supplementary files .

- Collaborative verification : Share samples with independent labs for inter-laboratory validation. Use Bland-Altman plots to assess bias between datasets .

Retrosynthesis Analysis